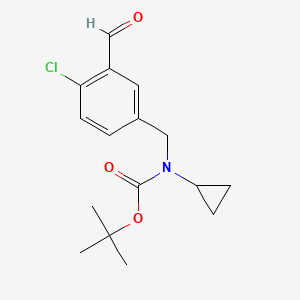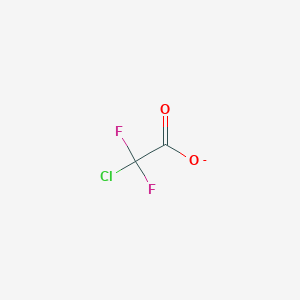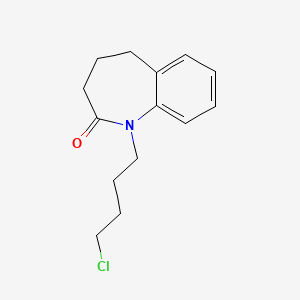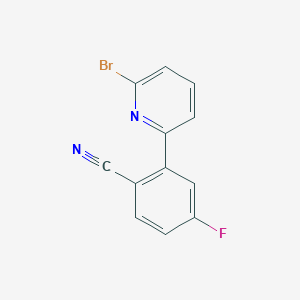
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.793 g/mol . This compound is characterized by the presence of a cyclopropylcarbamic acid tert-butyl ester group attached to a 4-chloro-3-formylbenzyl moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester typically involves the reaction of 4-chloro-3-formylbenzyl chloride with cyclopropylamine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-Chloro-3-carboxybenzyl)cyclopropylcarbamic acid tert-butyl ester
Reduction: (4-Chloro-3-hydroxymethylbenzyl)cyclopropylcarbamic acid tert-butyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-formylphenyl)cyclopropylcarbamic acid methyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid ethyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid isopropyl ester
Uniqueness
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications .
Propriétés
Formule moléculaire |
C16H20ClNO3 |
|---|---|
Poids moléculaire |
309.79 g/mol |
Nom IUPAC |
tert-butyl N-[(4-chloro-3-formylphenyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18(13-5-6-13)9-11-4-7-14(17)12(8-11)10-19/h4,7-8,10,13H,5-6,9H2,1-3H3 |
Clé InChI |
FAFWLWWSZMIWPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Cl)C=O)C2CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B8310255.png)







![2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde](/img/structure/B8310336.png)



